Cas no 46502-61-8 (1-Isoquinolineacetic acid,ethylester)

1-Isoquinolineacetic acid ethyl ester is a versatile organic compound primarily utilized in pharmaceutical and chemical synthesis. Its structure, featuring an isoquinoline core esterified with acetic acid, makes it a valuable intermediate for the development of bioactive molecules, particularly in alkaloid-related research. The ethyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. This compound is noted for its stability and compatibility with various synthetic protocols, including nucleophilic substitutions and cyclization reactions. Its applications extend to the preparation of heterocyclic compounds with potential pharmacological activity. Proper handling requires standard laboratory precautions due to its organic nature.
1-Isoquinolineacetic acid,ethylester structure
46502-61-8 structure
Product Name:1-Isoquinolineacetic acid,ethylester
CAS No:46502-61-8
MF:C13H13NO2
MW:215.247823476791
CID:55714
PubChem ID:13400624
Update Time:2025-11-01

1-Isoquinolineacetic acid,ethylester Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-isoquinolineacetate
    • 1-Isoquinolineacetic acid ethyl ester
    • (1-Isochinolinyl)phenylketon
    • (isoquinolin-1-yl)(phenyl)methanone
    • 1-benzoyl isoquinoline
    • 1-isoquinolinyl(phenyl)methanone
    • ethyl isoquinolin-1-ylacetate
    • Isochinolin-1-essigsaeure-ethylester
    • isoquinolin-1-yl phenyl ketone
    • isoquinolin-1-yl-acetic acid ethyl ester
    • ethyl 2-(isoquinolin-1-yl)acetate
    • ethyl 2-isoquinolin-1-ylacetate
    • AKOS015838739
    • 46502-61-8
    • SCHEMBL7983660
    • FT-0721368
    • 1-Isoquinolineacetic acid,ethylester
    • Inchi: 1S/C13H13NO2/c1-2-16-13(15)9-12-11-6-4-3-5-10(11)7-8-14-12/h3-8H,2,9H2,1H3
    • InChI Key: IOQUTNXSFDEEPS-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1C2C=CC=CC=2C=CN=1)=O

Computed Properties

  • Exact Mass: 215.09500
  • Monoisotopic Mass: 215.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.156
  • Melting Point: 341.6 °C at 760 mmHg
  • Boiling Point: 160.4 °C
  • Flash Point: 160.4°C
  • Refractive Index: 1.589
  • PSA: 39.19000
  • LogP: 2.34040

1-Isoquinolineacetic acid,ethylester Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Isoquinolineacetic acid,ethylester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 210.00 2022-06-04
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Additional information on 1-Isoquinolineacetic acid,ethylester

1-Isoquinolineacetic acid,ethylester (CAS No. 46502-61-8): A Comprehensive Overview in Modern Chemical Biology

1-Isoquinolineacetic acid,ethylester, identified by the chemical compound code CAS No. 46502-61-8, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This compound, belonging to the isoquinoline derivatives family, has garnered considerable attention due to its unique structural properties and potential biological activities. The ethyl ester moiety attached to the isoquinolineacetic acid backbone introduces a distinct pharmacophore that modulates its interaction with biological targets, making it a subject of intense study in drug discovery and medicinal chemistry.

The isoquinolineacetic acid scaffold is a core structural motif found in numerous bioactive natural products and synthetic molecules. Its aromatic system, coupled with the acidic functionality of the carboxylic acid group, endows the compound with versatile reactivity and binding capabilities. The ethyl ester modification not only influences the compound's solubility and metabolic stability but also plays a crucial role in modulating its pharmacokinetic profile. This dual functionality has positioned 1-Isoquinolineacetic acid,ethylester as a promising candidate for further exploration in therapeutic applications.

Recent advancements in chemical biology have highlighted the importance of isoquinoline derivatives in developing novel therapeutic agents. Studies have demonstrated that isoquinoline-based compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The ethyl ester derivative of isoquinolineacetic acid has been particularly investigated for its potential role in modulating enzyme activity and signal transduction pathways relevant to various diseases.

One of the most compelling aspects of 1-Isoquinolineacetic acid,ethylester is its interaction with enzymes and receptors involved in critical biological processes. Research has shown that this compound can bind to specific protein targets with high affinity, leading to alterations in cellular signaling cascades. For instance, studies suggest that it may interfere with kinases and other enzymes implicated in cancer progression, offering a potential therapeutic intervention strategy. The ethyl ester group enhances these interactions by optimizing the compound's ability to penetrate biological membranes, thereby improving its bioavailability.

The synthesis of 1-Isoquinolineacetic acid,ethylester involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the isoquinoline core through cyclization reactions, followed by functionalization at the acetic acid position to introduce the ethyl ester group. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to achieve high yields and purity levels essential for pharmaceutical applications.

In vitro studies have provided valuable insights into the pharmacological profile of 1-Isoquinolineacetic acid,ethylester. These studies have revealed that the compound exhibits significant inhibitory effects on various enzymes and receptors. Notably, its ability to modulate kinases has been linked to potential anti-cancer effects. Additionally, its interaction with inflammatory pathways suggests a possible role in treating chronic inflammatory diseases. The ethyl ester group contributes to these effects by enhancing binding affinity and reducing metabolic degradation.

The pharmacokinetic properties of 1-Isoquinolineacetic acid,ethylester are another area of active investigation. Its solubility profile, influenced by the ethyl ester moiety, affects its absorption and distribution within the body. Preclinical studies have shown that this compound exhibits reasonable bioavailability when administered orally or intravenously. Furthermore, its metabolic stability suggests a prolonged half-life, which could be advantageous for therapeutic applications requiring sustained action.

Future research directions for 1-Isoquinolineacetic acid,ethylester include exploring its potential as an intermediate in drug development programs. By leveraging computational modeling and high-throughput screening techniques, researchers aim to identify analogs with enhanced biological activity and improved pharmacokinetic profiles. The ethyl ester group provides a versatile scaffold for further chemical modifications, enabling the design of novel derivatives with tailored properties.

The integration of 1-Isoquinolineacetic acid,ethylester into clinical trials represents a significant step forward in translating laboratory findings into therapeutic interventions. Early-phase trials are being designed to evaluate its safety and efficacy in treating various conditions associated with enzyme dysregulation or abnormal signaling pathways. These trials will provide critical data on dosing regimens, side effects, and overall clinical benefit.

In conclusion,1-Isoquinolineacetic acid, particularly its ethyl ester derivative (CAS No. 46502-61-8), stands out as a promising molecule in chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further exploration in drug development programs aimed at treating diverse diseases. The ongoing research efforts underscore the importance of isoquinoline derivatives as valuable tools for understanding complex biological processes and developing innovative therapeutic strategies.

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